

Physicochemical properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl

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Compound of Interest

Compound Name: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

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An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.^[1] This compound is of interest in medicinal chemistry and drug discovery due to the presence of a fluorinated benzyl group and a piperidine scaffold. The fluorine atom can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity.^[1] The piperidine structure is a common feature in many biologically active molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents, potentially targeting the central nervous system or cardiovascular system.^[1] This guide provides a comprehensive overview of its known physicochemical properties and outlines detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the available quantitative data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl is presented below.

Property	Value	Source
Chemical Structure	 Chemical structure of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl	Benchchem[1]
CAS Number	451485-55-5	Benchchem[1]
Molecular Formula	C13H17ClFNO2	Benchchem[1]
Molecular Weight	273.73 g/mol	Benchchem[1]
Melting Point	220-223 °C	Benchchem[1]
Purity	Typically ≥97%	Vibrant Pharma Inc.[2]
Storage Conditions	2-8 °C	Vibrant Pharma Inc.[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are standard methods used in the pharmaceutical industry.

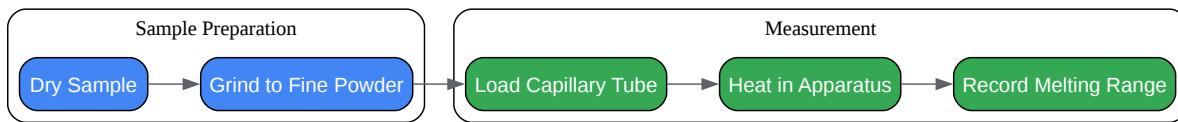
Melting Point Determination

The melting point is a critical indicator of a substance's purity.[3][4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method[3][5][6]

- Sample Preparation: The sample must be completely dry and in a fine powdered form.[4] If necessary, the sample should be dried in a desiccator and ground with a mortar and pestle.
- Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[5] The tube is tapped gently to ensure tight packing.[6]
- Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 5°C below the expected melting point, and then the heating rate is slowed to approximately 1°C per minute.[5]

- Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]



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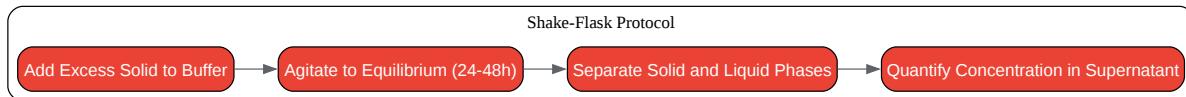
Caption: Workflow for Melting Point Determination.

Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent and is a crucial parameter for drug development.[7]

Methodology: Shake-Flask Method[8]

- Sample Preparation: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[7] [9]
- Equilibration: The vials are sealed and agitated at a constant temperature (e.g., $37 \pm 1^\circ\text{C}$) for a sufficient period (typically 24-48 hours) to reach equilibrium.[7][9][10] The pH of the suspension should be verified at the beginning and end of the experiment.[8]
- Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11]



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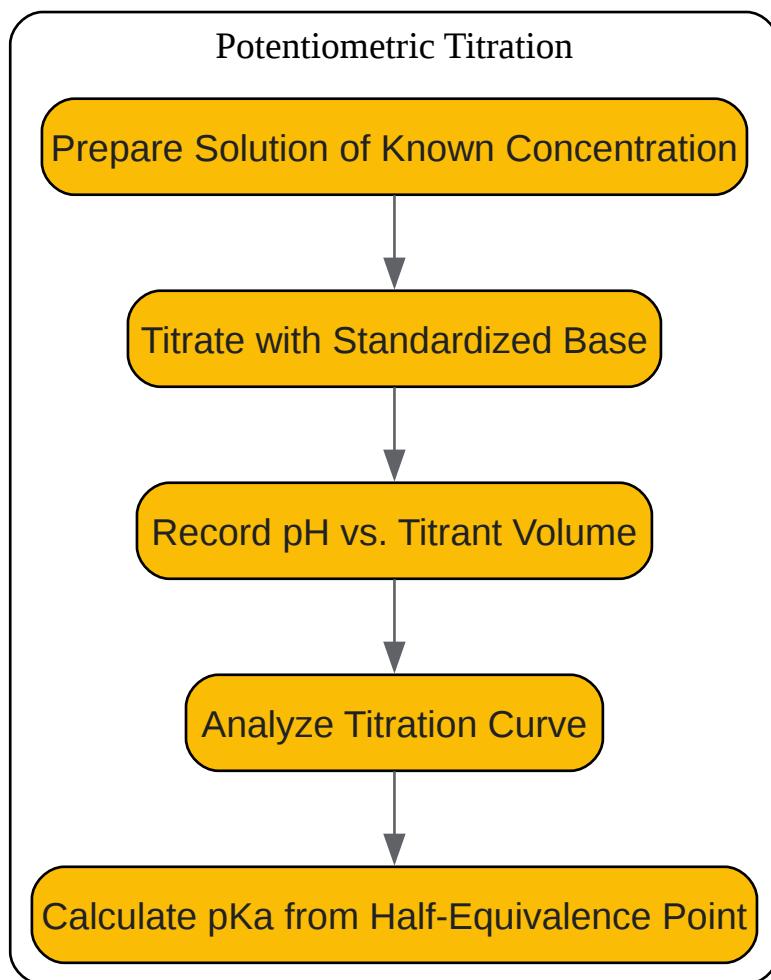
Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and influences its absorption and distribution.[\[7\]](#)

Methodology: Potentiometric Titration[\[12\]](#)[\[13\]](#)

- Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[\[7\]](#)
- Titration: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode. A standardized titrant (e.g., NaOH) of known concentration is added incrementally.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).
- pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point.[\[14\]](#)[\[15\]](#) For compounds with multiple ionizable groups, biphasic titrations will yield multiple pKa values.[\[7\]](#)



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Caption: Workflow for pKa Determination.

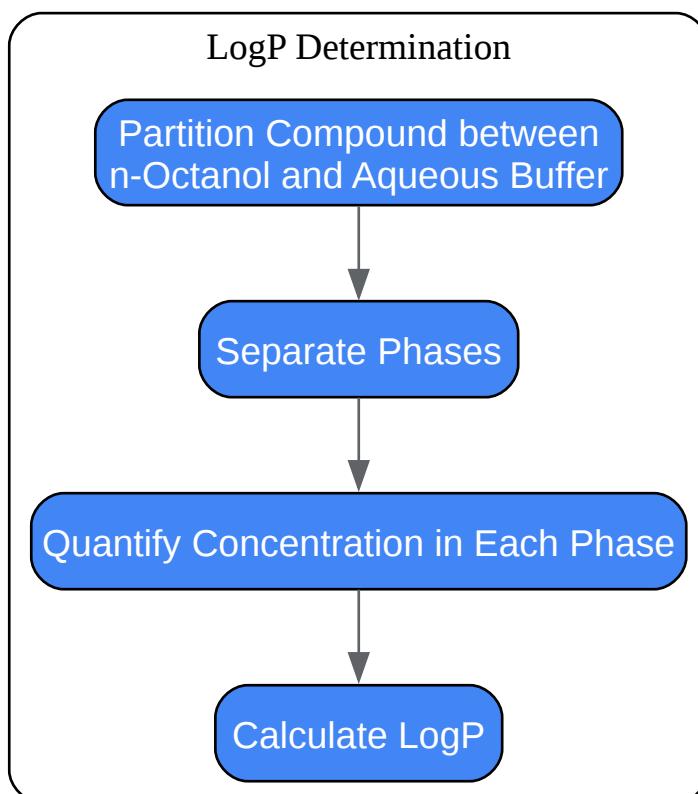
LogP Determination

The partition coefficient (logP) measures a compound's lipophilicity, which affects its permeability across biological membranes. It is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[\[16\]](#)

Methodology: Shake-Flask Method[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Solvent Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.

- Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a vial. The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[7][16]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry, or ^{19}F NMR for fluorinated compounds).[19]
- Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

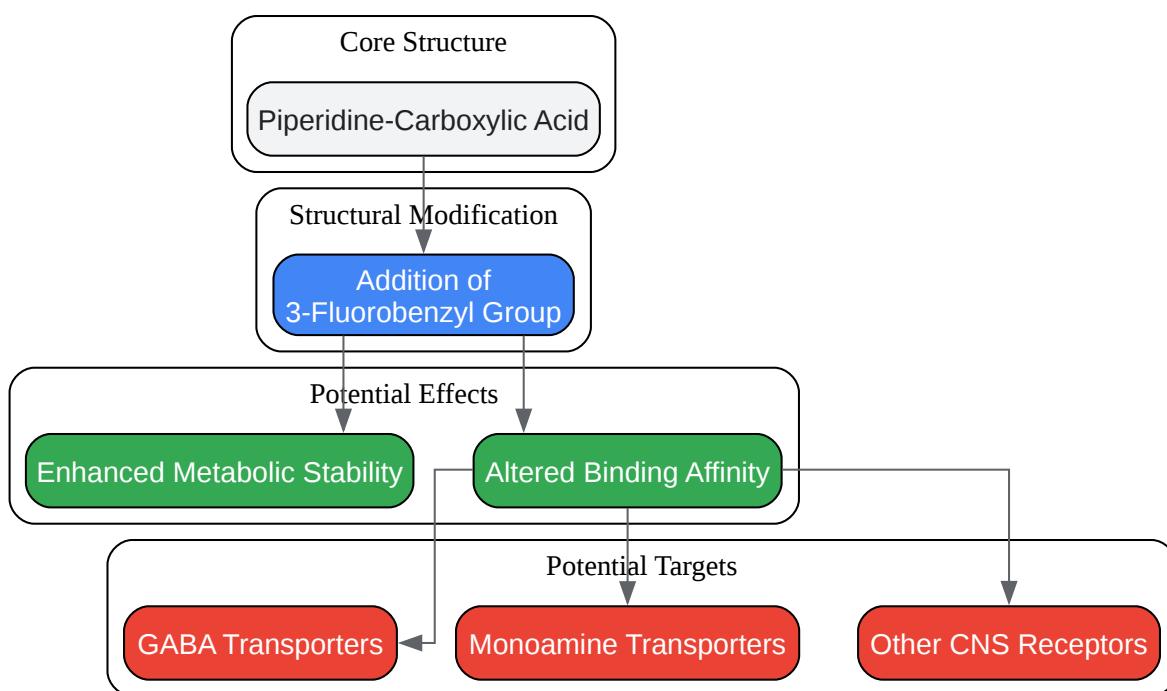


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Caption: Workflow for LogP Determination.

Biological Context and Potential Applications

Piperidine-carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry. They often serve as scaffolds for developing agents that interact with the central nervous system. For instance, derivatives of the related nipecotic acid are known as GABA uptake inhibitors and have potential applications in treating neurological disorders like epilepsy. [7] The introduction of a fluorobenzyl group, as in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity.[1] While specific biological data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl is not widely published, its structural features suggest it could be a valuable intermediate for synthesizing novel inhibitors of monoamine transporters or other CNS targets.[20][21]



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Caption: Structure-Activity Relationship Logic.

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